TC-E 5003, chemically known as N,N′-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). It has a molecular weight of 401.3 g/mol and the chemical formula C16H14Cl2N2O4S. This compound is notable for its specificity, showing significant inhibition of PRMT1 while having little to no effect on other related enzymes such as PRMT4 and Set7/9 .
The primary reaction involving TC-E 5003 is its interaction with PRMT1, where it inhibits the methylation process of arginine residues on target proteins. This inhibition can lead to downstream effects on various signaling pathways, particularly those involved in inflammatory responses and cellular differentiation. The compound has also been shown to modulate the lipopolysaccharide (LPS)-induced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) signaling pathways, which are crucial in inflammatory responses .
TC-E 5003 has demonstrated significant biological activity, particularly in reducing inflammation. It effectively decreases nitric oxide production and the expression of inflammatory genes such as inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6 in response to LPS stimulation. These effects suggest its potential as an anti-inflammatory agent . Additionally, TC-E 5003 has been shown to activate beige adipocytes through protein kinase A signaling, indicating a role in metabolic regulation .
Specific protocols can be found in literature sources detailing organic synthesis techniques .
TC-E 5003 is primarily utilized in research settings to study the role of PRMT1 in various biological processes, particularly in inflammation and metabolism. Its specificity makes it a valuable tool for investigating arginine methylation's role in cellular signaling pathways and disease mechanisms. Additionally, its potential therapeutic applications in treating inflammatory diseases are being explored .
Studies on TC-E 5003 have focused on its interactions with various cellular pathways. It has been shown to downregulate NF-κB signaling by inhibiting the nuclear translocation of NF-κB subunits and affecting the activation of IκBα and Src kinases. Furthermore, TC-E 5003 modulates gene expression related to inflammatory responses, providing insights into its mechanism of action as an anti-inflammatory agent .
Several compounds exhibit similar properties or mechanisms as TC-E 5003, particularly those that inhibit PRMTs or influence inflammatory pathways. Here are some notable examples:
Compound Name | Mechanism/Activity | Unique Features |
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GSK591 | PRMT5 inhibitor | Selective for PRMT5; different target specificity |
EPZ015666 | PRMT4 inhibitor | Selective for PRMT4; used in cancer research |
AMI-1 | Inhibitor of arginine methylation | Broad spectrum; affects multiple PRMTs |
TC-E 5003 stands out due to its selective inhibition of PRMT1 without affecting other methyltransferases significantly, making it a targeted tool for studying specific biological processes related to this enzyme .
The development of TC-E 5003 emerged from efforts to target PRMT1 as a therapeutic intervention. PRMT1 is overexpressed in cancers, including breast, prostate, and lung tumors, and is implicated in hormone receptor activation, metastasis, and drug resistance. Early studies focused on dapsone derivatives, with allantodapsone serving as a lead compound. Acylation of dapsone’s sulfonamide group with chloroacetyl moieties yielded TC-E 5003, which exhibited enhanced PRMT1 inhibition and selectivity.
Key Milestone | Year | Source |
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Identification of dapsone derivatives as PRMT1 inhibitors | 2009 | Bissinger et al. |
Synthesis and validation of TC-E 5003 | 2011 | Bissinger et al. |
Characterization of anti-inflammatory effects | 2020 | PMC7246892 |
TC-E 5003’s structure was optimized through iterative modifications of dapsone’s core. The bis-chloroacetyl substitution enhances binding to PRMT1’s active site, while the sulfonyl linkage and aromatic rings improve solubility and selectivity. This design minimizes cross-reactivity with other methyltransferases like CARM1 (PRMT4) and Set7/9.